molecular formula C21H28N4O5 B2443892 N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 877633-82-4

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No. B2443892
CAS RN: 877633-82-4
M. Wt: 416.478
InChI Key: AJTAPGKMWPZZOS-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of compounds, including structures related to N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide, have been designed and synthesized for pharmacological evaluations. These compounds, with variations in the furan-2-yl and methoxyphenyl components, have shown promising antidepressant and antianxiety activities in preclinical models. The synthesis involves Claisen Schmidt condensation and Mannich’s reaction, indicating a complex yet feasible method for creating potentially therapeutic agents (J. Kumar et al., 2017).

Catalytic Activity in Chemical Synthesis

Research into N,N'-Bisoxalamides, a class of compounds related to the query molecule, has revealed their effectiveness in enhancing the catalytic activity of Cu-catalyzed coupling reactions. This study highlights the utility of such compounds in promoting the N-arylation of anilines and secondary amines, facilitating the synthesis of pharmaceutically important building blocks. The findings demonstrate the compound's role in improving reaction efficiency and selectivity in organic synthesis (Subhajit Bhunia et al., 2017).

Antimicrobial Activity

The antimicrobial potential of azole derivatives starting from furan-2-carbohydrazide, which shares a component with the query compound, has been investigated. These studies involved the synthesis of novel compounds and evaluation against various microorganisms, showcasing some compounds' effectiveness in combating microbial infections. The research underscores the potential of such molecules in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Biological Activity and Structural Analysis

Further research delves into the synthesis, crystal structure, and biological activity of compounds structurally related to the queried molecule. These studies not only provide insights into the chemical structure through techniques like NMR and X-ray diffraction but also explore biological activities such as selectivity for α1A/D vs. α1B-adrenoceptor subtype. This highlights the compound's potential in contributing to selective therapeutic targets (Huang et al., 2015).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-29-17-6-4-16(5-7-17)24-9-11-25(12-10-24)18(19-3-2-14-30-19)15-23-21(28)20(27)22-8-13-26/h2-7,14,18,26H,8-13,15H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTAPGKMWPZZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

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